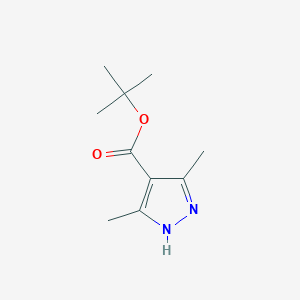

tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15976495

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O2 |

|---|---|

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-6-8(7(2)12-11-6)9(13)14-10(3,4)5/h1-5H3,(H,11,12) |

| Standard InChI Key | ODTLGFXSJJSANW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyrazole core () with substituents at key positions:

-

3- and 5-positions: Methyl groups () enhance steric bulk and influence electronic properties.

-

4-position: A tert-butoxycarbonyl group () provides steric protection and modulates solubility.

-

1-position: A hydrogen atom allows for potential functionalization via N–H reactivity.

The SMILES notation and InChIKey confirm this arrangement. The tert-butyl group’s electron-donating effects stabilize the ester moiety, while the methyl groups restrict rotational freedom, favoring planar conformations .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 196.25 g/mol | |

| SMILES | CC1=C(C(=NN1)C)C(=O)OC(C)(C)C | |

| InChIKey | ODTLGFXSJJSANW-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For example, methyl 3-amino-1H-pyrazole-4-carboxylate may react with tert-butyl alcohol under acidic conditions.

-

Esterification: Direct coupling of the pyrazole-4-carboxylic acid with tert-butyl alcohol using catalysts like -dicyclohexylcarbodiimide (DCC) .

-

Protection/Deprotection Strategies: Boc protection of the pyrazole nitrogen (1-position) using di-tert-butyl dicarbonate () in the presence of a base .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yields. For instance, anhydrous dichloromethane at 0–5°C minimizes side reactions during Boc protection .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Hydrazine, β-ketoester, EtOH, Δ | 60–70% | |

| Esterification | DCC, DMAP, CHCl | 75–85% | |

| Boc Protection | BocO, NEt, THF | 90–95% |

Physicochemical Properties

Stability and Reactivity

The tert-butyl ester group confers hydrolytic stability under basic conditions but remains susceptible to acidic hydrolysis. The methyl groups at the 3- and 5-positions hinder electrophilic substitution, directing reactivity to the 4-position carboxylate. Predicted logP values (≈2.1) suggest moderate lipophilicity, enhancing membrane permeability in biological systems .

Spectroscopic Data

While experimental spectra are scarce, analogous compounds exhibit:

-

NMR:

Biological Activity and Applications

Industrial Applications

-

Drug Intermediate: Serves as a precursor to bioactive molecules via ester hydrolysis or N-functionalization .

-

Agrochemicals: Methyl and tert-butyl groups improve pesticidal activity in pyrazole-based insecticides.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

The tert-butyl ester’s stability contrasts with the aldehyde’s reactivity , while bromo-substituted analogues enable cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume